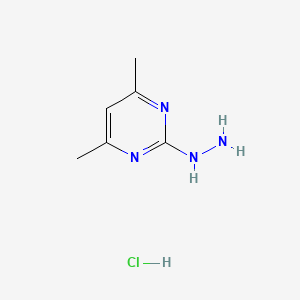

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride

Description

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-4-3-5(2)9-6(8-4)10-7;/h3H,7H2,1-2H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCMRVOAHKRZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Propylhydrazine Hydrochloride (PHC) and (2-Thienylmethyl)hydrazine Hydrochloride (THC)

- Structural Differences : PHC and THC are aliphatic and heteroaromatic hydrazine hydrochlorides, respectively, lacking the pyrimidine backbone present in (4,6-dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride.

- Functional Performance: In perovskite solar cells, PHC and THC restored aged precursor solutions by reducing I₂, achieving device efficiencies of 22.6% and 23.0%, respectively .

Hydrazine and Hydroxylamine Hydrochloride

- Inhibition Efficiency: In aldol condensation inhibition studies, hydrazine and hydroxylamine hydrochloride exhibited lower efficiency (transmittance values: 61–82 for hydrazine) compared to ethanolamine and arginine .

(Cyclopropylmethyl)hydrazine Hydrochloride

- Pharmacological Applications : This derivative demonstrates anticancer activity by targeting specific cellular pathways, a trait shared with other hydrazine-based compounds .

(3-Chloro-2-fluorophenyl)hydrazine Hydrochloride

- Safety Profile : This aryl-substituted hydrazine hydrochloride requires stringent handling due to its hazardous classification (GHS Category 1) .

- Structural Safety Considerations : The methyl-pyrimidine backbone in this compound may reduce toxicity compared to halogenated aryl derivatives, though empirical data are needed.

Comparative Data Table

Key Research Findings

- Electrochemical Potential: While PHC and THC are effective in perovskite solar cells, the conjugated pyrimidine structure may offer superior charge-transfer properties, warranting further study .

Biological Activity

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C6H10N4·HCl

- Molecular Weight : 138.17 g/mol

This structure features a pyrimidine ring substituted at the 4 and 6 positions with methyl groups, along with a hydrazine moiety.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .

Antimicrobial Effects

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, with findings summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Research into the anticancer potential of this compound has revealed that it may induce apoptosis in cancer cells. A study involving ovarian cancer cell lines showed that treatment with the compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptosis Induction : Flow cytometry analysis indicated increased Annexin V staining, suggesting that the compound promotes programmed cell death.

Case Studies

-

Study on Antimicrobial Activity

- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Results : The compound displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.

-

Study on Anticancer Activity

- Objective : To investigate the effects of the compound on ovarian cancer cells.

- Methodology : Cell viability assays and apoptosis assays were conducted.

- Results : The compound significantly reduced cell viability and induced apoptosis in treated cells compared to control groups.

Safety Profile

The safety profile of this compound has been assessed through acute toxicity studies. In animal models, no severe adverse effects were noted at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .

Q & A

Q. What are the established synthesis methods for (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions involving hydrazine derivatives and pyrimidine precursors. For example, 2-hydrazino-4,6-dimethylpyrimidine reacts with ketones or carboxylic acid derivatives (e.g., dehydroacetic acid) under reflux in ethanol or acetic acid to form hydrazone intermediates, which are subsequently acidified to yield the hydrochloride salt . Optimizing reaction temperature (e.g., reflux vs. room temperature) and solvent choice (ethanol, HCl) directly impacts crystallinity and purity. Prolonged heating may lead to byproduct formation, necessitating careful monitoring .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyrimidine ring and hydrazine linkage.

- Mass spectrometry (ESI or EI-MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography for resolving solid-state structures, particularly when studying polymorphism or salt forms .

- HPLC or TLC to assess purity, especially when byproducts (e.g., unreacted hydrazine) are suspected .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at room temperature (20–25°C) in a desiccator to prevent hydrolysis. Prolonged exposure to light or humidity may degrade the hydrazine moiety, forming oxidative byproducts (e.g., diazenes). Periodic analysis via FT-IR or UV-Vis is advised to monitor degradation .

Advanced Research Questions

Q. What reaction mechanisms are involved in forming derivatives of this compound?

The hydrazine group undergoes nucleophilic addition with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which can rearrange into pyrazoles or other heterocycles under acidic or thermal conditions . For example, condensation with dehydroacetic acid in acetic acid generates a pyrazol-4-yl intermediate via cyclization, with the HCl salt stabilizing the protonated hydrazine during the reaction . Kinetic studies suggest pseudo-first-order behavior in such reactions, dependent on reagent concentration and solvent polarity .

Q. How can kinetic studies resolve contradictions in reaction outcomes?

Contradictory yields or product ratios often arise from competing reaction pathways (e.g., hydrolysis vs. cyclization). Conduct time-resolved NMR or in-situ IR spectroscopy to track intermediate formation. For example, varying HCl concentration may alter the protonation state of the hydrazine group, favoring either nucleophilic attack (low H⁺) or cyclization (high H⁺) . Rate constants derived from pseudo-first-order models can identify dominant pathways .

Q. How can computational modeling predict biological activity or degradation pathways?

Use DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for biomolecular interactions (e.g., enzyme inhibition). MD simulations of stability under physiological conditions (pH 7.4, 37°C) can predict hydrolysis rates or aggregation tendencies. Compare results with experimental degradation studies (e.g., HPLC-MS for oxidative byproducts) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise temperature control : Initiate reactions at lower temperatures (25°C) to minimize side reactions, then gradually increase to reflux.

- Catalyst screening : Transition metals (e.g., Zn²⁺) or organic bases (e.g., triethylamine) may enhance regioselectivity.

- In-line purification : Employ continuous flow chemistry with integrated crystallization to isolate pure product .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) alter reactivity?

Electron-donating groups (e.g., methyl at C4/C6) increase hydrazine nucleophilicity, accelerating condensation with electrophiles. Conversely, electron-withdrawing groups (e.g., Cl, NO₂) stabilize intermediates but may reduce solubility. Compare reaction kinetics and product distributions using substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.